2-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound featuring a bromine atom, a cyclopropyl group, a thiophene ring, and a benzenesulfonamide moiety
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have shown a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Given the wide range of biological activities exhibited by thiophene derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties, suggesting that they can induce significant molecular and cellular changes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize the thiophene derivative, followed by the introduction of the cyclopropyl group and the benzenesulfonamide moiety. The final step involves the bromination of the compound.
Thiophene Derivative Synthesis: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Benzenesulfonamide Formation: The benzenesulfonamide moiety can be formed by reacting a benzenesulfonyl chloride with an amine.
Bromination: The final bromination step can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are effective.
Major Products
Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiol derivatives and reduced thiophene rings.
Scientific Research Applications
2-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used to study the interactions of sulfonamide derivatives with biological targets, such as proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide: can be compared with other sulfonamide derivatives, such as:
Uniqueness
The presence of both the bromine atom and the cyclopropyl group in this compound makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-bromo-N-cyclopropyl-N-(2-thiophen-2-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2S2/c16-14-5-1-2-6-15(14)21(18,19)17(12-7-8-12)10-9-13-4-3-11-20-13/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKSHNKCWZPGCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)S(=O)(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.